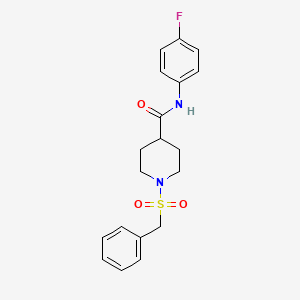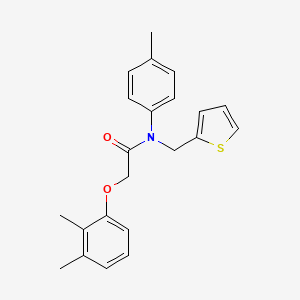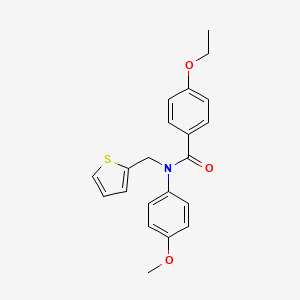![molecular formula C20H30N2O3S B11349488 Azepan-1-yl{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11349488.png)
Azepan-1-yl{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE is a complex organic compound that features a piperidine ring and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methylbenzenesulfonyl chloride with piperidine to form 1-[(3-methylphenyl)methanesulfonyl]piperidine. This intermediate is then reacted with azepane-4-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperidine or azepane derivatives.
Substitution: Formation of substituted piperidine or azepane derivatives.
Scientific Research Applications
1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine and azepane rings may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE
- 1-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE
Uniqueness
1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE is unique due to the specific position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
Molecular Formula |
C20H30N2O3S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
azepan-1-yl-[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C20H30N2O3S/c1-17-7-6-8-18(15-17)16-26(24,25)22-13-9-19(10-14-22)20(23)21-11-4-2-3-5-12-21/h6-8,15,19H,2-5,9-14,16H2,1H3 |
InChI Key |
WRILZPKNCZODGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-fluoro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11349417.png)

![Methyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11349424.png)
![N-benzyl-N-methyl-2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B11349437.png)
![4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11349439.png)
![2-(4-chlorophenyl)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11349449.png)
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B11349451.png)

![2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-4-methyl-1H-benzimidazole](/img/structure/B11349465.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide](/img/structure/B11349469.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide](/img/structure/B11349472.png)
![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-nitrobenzamide](/img/structure/B11349478.png)
![N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11349482.png)
